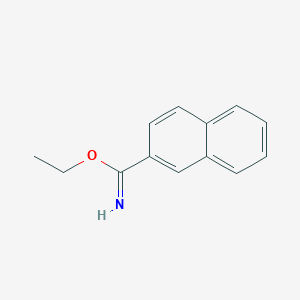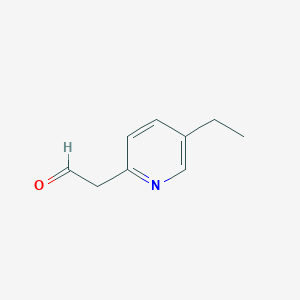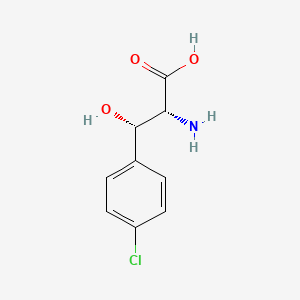
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative. It is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propanoic acid backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone using short-chain dehydrogenase/reductase (SDR). This biocatalytic approach ensures high enantioselectivity and yields the desired chiral product .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of engineered enzymes with enhanced catalytic efficiency can improve the overall yield and reduce production costs. Optimization of reaction conditions, such as solvent systems and substrate concentrations, is crucial for efficient large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of pharmaceuticals and fine chemicals, leveraging its chiral properties for enantioselective synthesis
Mécanisme D'action
The mechanism by which (2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions, influencing the activity of its targets. Detailed studies on its binding affinity and specificity are essential for understanding its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoic acid
- (2R,3S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- (2R,3S)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
Compared to similar compounds, (2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in certain applications.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8+/m1/s1 |
Clé InChI |
MDXJWNHZBCAKNQ-SFYZADRCSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)N)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C(C(C(=O)O)N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



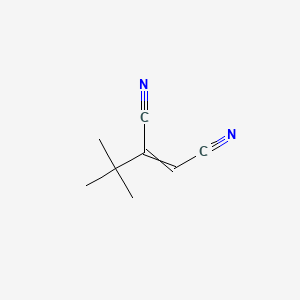
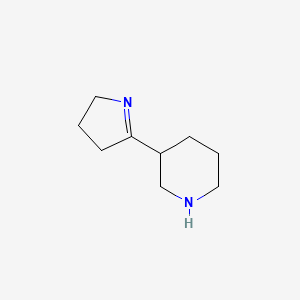

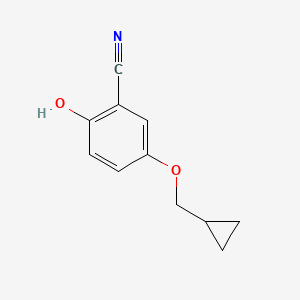
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
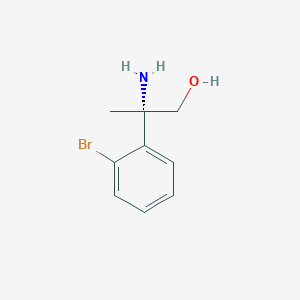
![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)
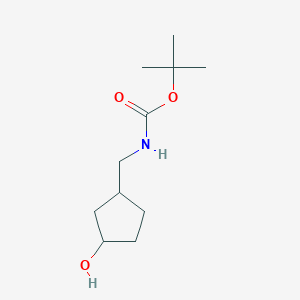
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)

